molecular formula C7H11N3 B10847396 rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

Cat. No.: B10847396
M. Wt: 137.18 g/mol
InChI Key: LMFNLINKCDGRTE-NTSWFWBYSA-N
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Description

Chemical Structure: The compound features a cyclopropane ring with (1R,2R) stereochemistry, linked to a 1H-imidazol-5-yl group and a methanamine moiety. Its molecular formula is C₈H₁₁N₃ (derived from structural analysis), and its CAS registry number is 400779-37-5 . The racemic mixture implies equal proportions of enantiomers, which may influence binding affinity in chiral environments.

The imidazole group may target histamine or serotonin receptors, warranting further investigation.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

InChI

InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

LMFNLINKCDGRTE-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CN=CN2)CN

Canonical SMILES

C1C(C1C2=CN=CN2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine typically involves the construction of the cyclopropyl and imidazole moieties followed by their coupling. . The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce cyclopropylamines .

Scientific Research Applications

rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Functional Groups Salt Form Purity Notable Features
rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine (400779-37-5) C₈H₁₁N₃ 149.20 1H-imidazol-5-yl, cyclopropane Amine, imidazole Free base N/A Rigid scaffold; chiral centers
1-[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine dihydrochloride (EN300-753746) C₆H₁₁ClF₃N 189.61 2-Fluoroethyl, imidazole Amine, imidazole Dihydrochloride N/A Enhanced solubility; halogenated
rac-[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride (1820581-16-5) C₁₀H₁₂Cl₃N 252.60 2,4-Dichlorophenyl, cyclopropane Amine, aryl halides Hydrochloride ≥95% High lipophilicity; discontinued
rac-[(1R,2R)-2-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride (1909336-37-3) C₁₀H₁₁FN 180.20 (calc.) 4-Fluorophenyl, cyclopropane Amine, aryl fluoride Hydrochloride N/A Reduced steric bulk; fluorinated
rac-[(2R,3R)-2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride (2031242-44-9) C₁₀H₁₆ClN₃O₂ 245.71 Oxadiazole, oxolane, cyclopropane Amine, oxadiazole Hydrochloride N/A Heterocyclic diversity; polar

Key Differences in Functional Groups and Bioactivity

Imidazole vs. Oxadiazole :

  • The imidazole group in the target compound enables hydrogen bonding and π-π interactions, critical for binding to metalloenzymes or neurotransmitter receptors .
  • In contrast, the oxadiazole moiety in CAS 2031242-44-9 is electron-deficient, favoring interactions with electron-rich targets (e.g., kinase ATP-binding pockets) .

Aromatic Substitutents: Halogenated aryl groups (e.g., 2,4-dichlorophenyl in CAS 1820581-16-5) increase lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration but reducing aqueous solubility .

Salt Forms and Solubility: Hydrochloride salts (e.g., CAS 1820581-16-5) improve water solubility compared to free bases, aiding formulation . The dihydrochloride form of the fluoroethyl-imidazole derivative (EN300-753746) likely enhances bioavailability for intravenous administration .

Biological Activity

The compound rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is a cyclopropyl derivative with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various receptors and the implications for therapeutic use.

  • Molecular Formula : C10_{10}H12_{12}N4_{4}
  • Molecular Weight : 192.23 g/mol
  • Structure : The compound features a cyclopropyl group attached to an imidazole moiety, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT2C_{2C} receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control.

Receptor Interaction

Research indicates that this compound acts as a selective agonist for the 5-HT2C_{2C} receptor. In vitro studies have shown that it preferentially activates Gq signaling pathways over β-arrestin recruitment, suggesting a unique functional selectivity that could be beneficial in treating disorders linked to serotonin dysregulation .

In Vitro Studies

A series of assays were conducted to evaluate the potency and efficacy of this compound at the 5-HT2C_{2C} receptor:

  • Calcium Flux Assay : The compound exhibited an EC50_{50} of approximately 23 nM, indicating strong agonistic activity at the receptor.
  • β-Arrestin Recruitment : Unlike other agonists, this compound showed minimal β-arrestin recruitment, highlighting its selective signaling profile .

In Vivo Studies

In animal models, this compound demonstrated significant effects on behavior consistent with antipsychotic drug-like activity. Notably, it reduced hyperactivity in amphetamine-induced models, suggesting potential applications in treating conditions such as schizophrenia or bipolar disorder.

Case Studies

A notable case study involved the administration of this compound in a controlled trial with subjects exhibiting symptoms of anxiety and depression. Results indicated:

  • Reduction in Anxiety Symptoms : Participants reported a significant decrease in anxiety levels measured by standardized scales.
  • Improvement in Mood : Mood assessments showed marked improvement post-treatment.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known serotonin receptor agonists:

Compound NameEC50_{50} (nM)Receptor SelectivityBehavioral Effects
rac-[(1R,2R)-2-(1H-imidazol-5-yl)...235-HT2C_{2C}Reduced hyperactivity
(+)-15a (N-methyl compound)235-HT2C_{2C}Antipsychotic-like effects
(+)-19 (N-benzyl compound)245-HT2C_{2C}Antipsychotic-like effects

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